molecular formula C14H13NO3 B221958 4-(Benzyloxy)-N-hydroxybenzamide

4-(Benzyloxy)-N-hydroxybenzamide

Cat. No. B221958
M. Wt: 243.26 g/mol
InChI Key: DKQPCTOULAMBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-N-hydroxybenzamide, also known as BHBA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHBA belongs to the class of hydroxamic acids, which are known for their ability to inhibit enzymes that play a crucial role in various biological processes.

Mechanism of Action

4-(Benzyloxy)-N-hydroxybenzamide inhibits HDACs by binding to the zinc ion in the active site of the enzyme. This binding results in the inhibition of the enzyme's activity, leading to changes in gene expression. The inhibition of HDACs by this compound has been shown to lead to the activation of genes involved in apoptosis, cell cycle arrest, and differentiation, making it a potential therapeutic agent for cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. This compound has also been shown to increase insulin sensitivity and reduce blood glucose levels in animal models, making it a potential therapeutic agent for diabetes.

Advantages and Limitations for Lab Experiments

4-(Benzyloxy)-N-hydroxybenzamide has several advantages for lab experiments. It is easy to synthesize, has high purity and yield, and has been well-characterized. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-(Benzyloxy)-N-hydroxybenzamide. One area of research is the development of this compound analogs with improved solubility and stability. Another area of research is the investigation of this compound's potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, research on the combination of this compound with other drugs or therapies may lead to improved treatment options for cancer and other diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in cancer, diabetes, and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-studied. Future research on this compound and its analogs may lead to improved treatment options for various diseases.

Synthesis Methods

The synthesis of 4-(Benzyloxy)-N-hydroxybenzamide involves the reaction of 4-hydroxybenzamide with benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with hydroxylamine hydrochloride to obtain this compound. This method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

4-(Benzyloxy)-N-hydroxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. Inhibition of HDACs has been shown to lead to the activation of tumor suppressor genes and the inhibition of oncogenes, making this compound a potential anti-cancer agent.

properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

N-hydroxy-4-phenylmethoxybenzamide

InChI

InChI=1S/C14H13NO3/c16-14(15-17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,15,16)

InChI Key

DKQPCTOULAMBDP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NO

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NO

Origin of Product

United States

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